molecular formula C20H15N5O B2482215 N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide CAS No. 2034579-18-3

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide

Cat. No.: B2482215
CAS No.: 2034579-18-3
M. Wt: 341.374
InChI Key: AXLLSPPXBGEAPR-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide (CAS 2034579-18-3) is a heterocyclic compound of interest in medicinal chemistry and preclinical research. It features a quinoxaline core, a structure known as a bioisostere for several privileged scaffolds like quinazoline and benzimidazole, which allows it to interact with diverse biological targets . The compound's specific structure, incorporating a [2,4'-bipyridin] moiety linked via a methylene bridge, is designed to enhance binding affinity to specific molecular targets . Quinoxaline carboxamide derivatives are actively investigated in multiple research fields. They show significant promise in neuroscience, particularly as potent and highly selective inhibitors of the Nav1.8 sodium channel, a genetically and pharmacologically validated target for treating acute and chronic pain . Furthermore, similar compounds within this class exhibit voltage and state-independent inhibition, potentially binding to a novel site on the Nav1.8 channel, making them valuable tools for probing channel function . Beyond neuroscience, quinoxaline derivatives are explored for their antitumor and antimicrobial properties . The mechanism of action for such compounds can involve interaction with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Its antimicrobial activity is often attributed to the ability to disrupt bacterial cell membranes and inhibit essential enzymes . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLLSPPXBGEAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core . The bipyridine moiety can be introduced through a subsequent reaction with a suitable bipyridine derivative under appropriate conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include carboxamide derivatives with variations in the pyridine/quinoxaline substituents (Table 1).

Table 1: Structural Comparison of Quinoxaline Carboxamide Derivatives

Compound Name Core Structure Substituents Key Features Reference
N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide Quinoxaline + bipyridine 6-carboxamide, [2,4'-bipyridin]-4-ylmethyl Bipyridine linker, methylene bridge -
N-(6-methylpyridin-2-yl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide Quinoxaline (dioxo-tetrahydro) 6-carboxamide, 6-methylpyridin-2-yl Reduced quinoxaline ring, pyridine substituent
3-[(4-piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide Quinoxaline 2-carboxamide, 4-piperidin-1-ylphenyl Piperidine-phenylamino substituent

Key Observations :

  • Substituent Position: The target compound’s carboxamide group at the quinoxaline 6-position distinguishes it from analogues like the 2-carboxamide derivative in , which may alter electronic properties and binding affinity.
  • Bipyridine vs.
Functional Properties:
  • Redox Behavior : Bipyridine-containing compounds often exhibit reversible redox activity due to the pyridyl nitrogen atoms, as observed in cyclic voltammetry studies of analogous systems .
  • Photoluminescence: Quinoxaline derivatives are known for tunable luminescence; substituents like bipyridine may enhance charge-transfer transitions, though experimental data for the target compound are lacking.

Notes

  • Further research should prioritize experimental validation of the compound’s physicochemical and biological properties.

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a notable compound within the class of quinoxaline derivatives, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a bipyridine moiety that enhances its binding affinity to various biological targets. The compound is synthesized through the condensation of ortho-diamines with 1,2-diketones, resulting in a structure conducive to biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant antitumor activity . It has been shown to selectively induce apoptosis in various cancer cell lines. For example, in vitro studies demonstrate that this compound can inhibit the growth of MCF-7 breast cancer cells with an IC50 value around 25.72 µM . The mechanism behind this involves the formation of reactive intermediates that lead to DNA damage and subsequent cell death.

Antimicrobial Effects

The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. In one study, it was effective against Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentrations (MIC) of 50 µM and 75 µM respectively . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

The biological activity of this compound is largely attributed to its ability to bind to various enzymes and receptors. The compound can inhibit enzyme activity by occupying active sites or altering conformational states, leading to reduced substrate access. Additionally, it can modulate signal transduction pathways by interacting with cell surface receptors.

Case Studies and Research Findings

  • In Vitro Studies : A study highlighted the cytotoxic effects of this compound on HT-29 colon cancer cells under hypoxic conditions. The compound exhibited enhanced cytotoxicity due to rapid bioreductive activation, indicating its potential for targeted cancer therapies .
  • Animal Models : In vivo experiments demonstrated that treatment with this compound significantly suppressed tumor growth in mice models bearing solid tumors. The results suggest that the compound's anticancer effects are not limited to cell cultures but extend to more complex biological systems .

Comparative Analysis

To understand the uniqueness of this compound compared to other quinoxaline derivatives, a comparison table is presented below:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideModerateHighKnown for antimycobacterial properties
N-(phenyl)-quinazolin-4(3H)-oneLowModerateGeneral antibacterial activity
This compound HighModerateEnhanced binding affinity due to bipyridine moiety

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions for bipyridyl intermediates, using 1-(2,4-dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride as a precursor .
  • Amide coupling between quinoxaline-6-carboxylic acid derivatives and bipyridylmethylamine intermediates, employing coupling agents like EDCI/HOBt in DMF .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
  • Monitor reaction progress via TLC or LC-MS to optimize yields (~60–75%) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural validation relies on:

  • X-ray crystallography : High-resolution single-crystal diffraction (e.g., SHELXL refinement ) resolves the [2,4'-bipyridin] orientation and quinoxaline-carboxamide connectivity. For example, analogous compounds (e.g., 4-trifluoromethyl[2,4'-bipyridin]-6-ol) show planar bipyridyl systems with bond angles of 120° ± 2° .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for bipyridyl protons (δ 8.5–9.0 ppm) and quinoxaline methylene (δ 4.8–5.2 ppm) .
    • ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₅O: 376.1512; observed: 376.1509) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., HDAC inhibition vs. kinase targeting)?

Answer:
Contradictions arise from off-target effects or assay variability. Mitigation strategies include:

  • Orthogonal assays : Compare HDAC1/2 inhibition (IC₅₀) via fluorometric assays versus kinase profiling (e.g., RAF1 inhibition via radiometric assays) .
  • Structural analogs : Benchmark against N-(2-aminophenyl)quinoxaline-6-carboxamide (HDAC IC₅₀ = 0.8 µM ) and RAF inhibitors (e.g., RAF709, IC₅₀ = 3 nM ).
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to HDACs vs. kinases .

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